molecular formula C15H13N3O4S B4713465 3-ethyl 7-methyl 5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate

3-ethyl 7-methyl 5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate

Cat. No. B4713465
M. Wt: 331.3 g/mol
InChI Key: FTXMYFZZYDOICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl 7-methyl 5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. This compound is a pyrazolo[1,5-a]pyrimidine derivative that possesses a unique chemical structure, which makes it an attractive target for drug discovery research.

Mechanism of Action

The mechanism of action of 3-ethyl 7-methyl 5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways. It has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, this compound has been found to exhibit antiviral activity against various viruses, including influenza virus and HIV-1.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-ethyl 7-methyl 5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate is its unique chemical structure, which makes it an attractive target for drug discovery research. Moreover, this compound has been found to exhibit various biological activities, which makes it a potential candidate for the development of novel therapeutics. However, one of the major limitations of this compound is its low solubility, which makes it difficult to use in in vivo experiments.

Future Directions

There are several future directions for the research on 3-ethyl 7-methyl 5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate. One of the potential directions is to investigate its potential as an anti-cancer agent. Moreover, further research is needed to understand the mechanism of action of this compound and to identify its molecular targets. In addition, there is a need to develop more efficient synthesis methods for this compound, which can increase its availability for research purposes. Finally, the development of more soluble derivatives of this compound can improve its potential for in vivo experiments.

Scientific Research Applications

3-ethyl 7-methyl 5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate has been extensively studied for its potential pharmaceutical applications. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been tested against a variety of cancer cell lines, and it has been found to inhibit cell growth and induce apoptosis in these cells. It has also been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-O-ethyl 7-O-methyl 5-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-3-22-14(19)9-8-16-18-11(15(20)21-2)7-10(17-13(9)18)12-5-4-6-23-12/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXMYFZZYDOICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(=O)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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